2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
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Overview
Description
2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be dealkylated and subsequently oxidized to form reactive iminoquinone intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Condensation: The synthesis itself involves a condensation reaction between enaminonitriles and benzohydrazides.
Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine include other triazolopyridines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific interactions with molecular targets and its diverse range of applications in medicinal and material sciences.
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-11-4-2-9(3-5-11)13-15-12-8-10(14)6-7-17(12)16-13/h2-8H,14H2,1H3 |
InChI Key |
JXYULQLVSWTENT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)N |
Origin of Product |
United States |
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